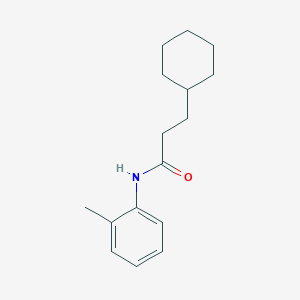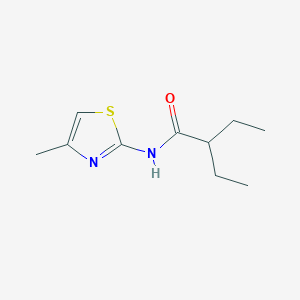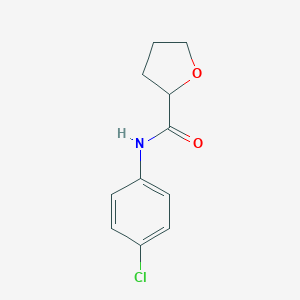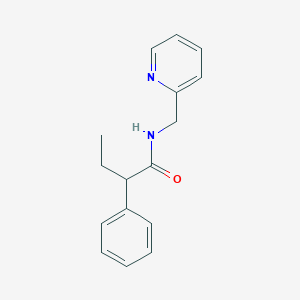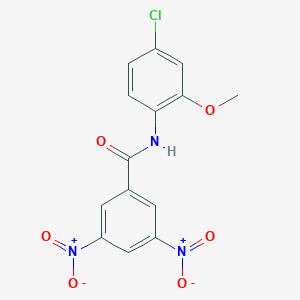![molecular formula C16H13NO5 B312097 Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate](/img/structure/B312097.png)
Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-301292 is a chemical compound with the molecular formula C₁₆H₁₆ClNO₂S. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound has been the subject of numerous studies due to its unique properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-301292 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving the appropriate starting materials.
Functional Group Modifications: The core structure undergoes various functional group modifications to introduce the desired functional groups.
Purification and Isolation: The final product is purified and isolated using techniques such as crystallization and encapsulation.
Industrial Production Methods
Industrial production of WAY-301292 follows similar synthetic routes but on a larger scale. The process involves the use of large-scale reactors and advanced purification techniques to ensure the high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
WAY-301292 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of WAY-301292 include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield new functionalized compounds.
Scientific Research Applications
WAY-301292 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.
Medicine: WAY-301292 is investigated for its potential therapeutic benefits, including its use in the treatment of various diseases and conditions.
Industry: The compound is used in the development of new materials and products with specific properties.
Mechanism of Action
The mechanism of action of WAY-301292 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and pathways, resulting in the desired therapeutic effects.
Properties
Molecular Formula |
C16H13NO5 |
|---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
methyl 2-(1,3-benzodioxole-5-carbonylamino)benzoate |
InChI |
InChI=1S/C16H13NO5/c1-20-16(19)11-4-2-3-5-12(11)17-15(18)10-6-7-13-14(8-10)22-9-21-13/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
BPHJTPDQSNWPMH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


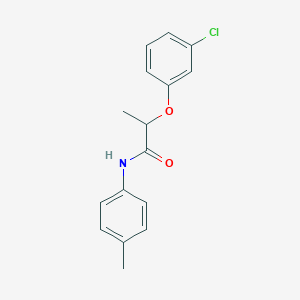
![Ethyl 4-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B312015.png)
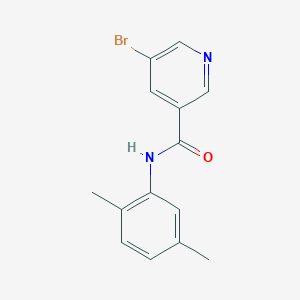
![5-bromo-N-[4-(dimethylamino)phenyl]nicotinamide](/img/structure/B312019.png)

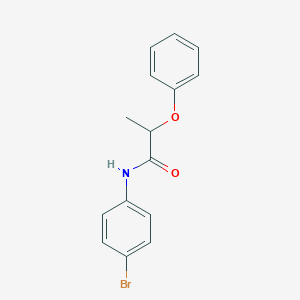

![2-ethyl-N-{6-[(2-ethylhexanoyl)amino]-2-pyridinyl}hexanamide](/img/structure/B312026.png)
